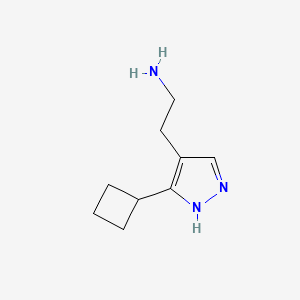
2-(3-cyclobutyl-1H-pyrazol-4-yl)éthan-1-amine
Vue d'ensemble
Description
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires de synthèse
Les composés contenant du pyrazole, tels que les , sont des familles influentes de N-hétérocycles en raison de leur applicabilité et de leur polyvalence prouvées en tant qu'intermédiaires de synthèse dans la préparation de produits chimiques pertinents dans divers domaines . Ils sont très recherchés pour la synthèse de dérivés de pyrazole structurellement divers .
Applications biologiques
Les dérivés de pyrazole sont connus pour leurs effets pharmacologiques divers . Ils ont démontré différentes activités biologiques , y compris des activités antileishmaniennes et antimalariennes puissantes .
Applications physico-chimiques
Les pyrazoles peuvent agir comme des bases ou des acides faibles, la force possible dépendant fortement de la nature de leurs groupes substituants . Ils possèdent des propriétés synthétiques, biologiques et photophysiques précieuses .
Applications en science des matériaux
Dans le domaine de la science des matériaux, les composés contenant du pyrazole sont utilisés en raison de leur applicabilité et de leur polyvalence prouvées .
Applications industrielles
Les dérivés de pyrazole sont également utilisés dans divers domaines industriels . Ils sont utilisés dans la synthèse de produits chimiques essentiels à l'industrie .
Agents anticancéreux
L'échafaudage de la N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, qui est similaire aux composés , a été développé en puissants inhibiteurs sélectifs de la CDK2 pour le traitement du cancer .
Agents antileishmaniennes et antimalariens
Les dérivés de pyrazole couplés à l'hydrazine ont montré un potentiel en tant qu'agents antileishmaniennes et antimalariens . Ils ont été évalués contre l'isolement clinique de Leishmania aethiopica et des souris infectées par Plasmodium berghei .
Inhibiteurs de la CDK2
L'échafaudage de la N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine a été développé en puissants inhibiteurs sélectifs de la CDK2 . Ces inhibiteurs ont le potentiel de devenir de nouveaux traitements contre le cancer et d'atténuer la résistance aux inhibiteurs de la CDK4/6 .
Propriétés
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUBUFCHQKCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


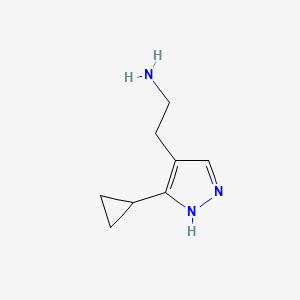
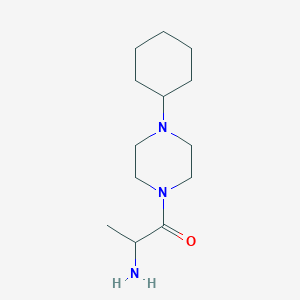
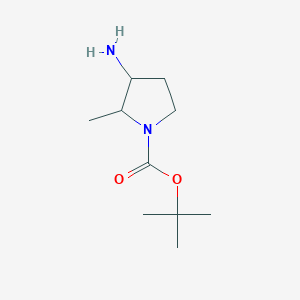
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

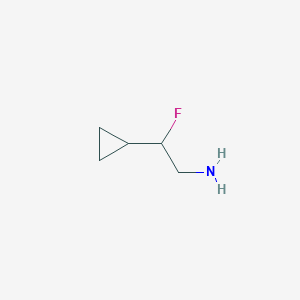
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)

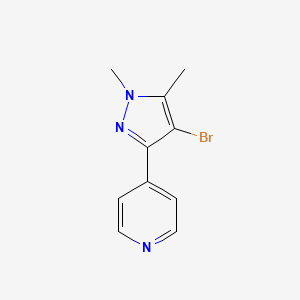

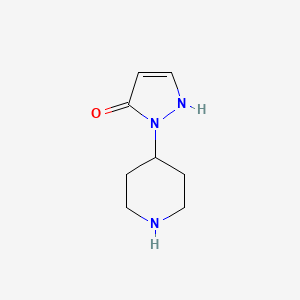
![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

